molecular formula C10H10BrN3O2 B2609497 3-Bromo-5-nitro-4-(propylamino)benzonitrile CAS No. 1820686-50-7

3-Bromo-5-nitro-4-(propylamino)benzonitrile

Cat. No.: B2609497
CAS No.: 1820686-50-7
M. Wt: 284.113
InChI Key: WXQUNOVYGOXVIR-UHFFFAOYSA-N
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Description

3-Bromo-5-nitro-4-(propylamino)benzonitrile is an organic compound with the molecular formula C10H10BrN3O2 and a molecular weight of 284.11 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, a propylamino group, and a nitrile group attached to a benzene ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 3-Bromo-5-nitro-4-(propylamino)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable precursor, followed by nitration and subsequent introduction of the propylamino group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale batch processes with stringent control over reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

3-Bromo-5-nitro-4-(propylamino)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.

Scientific Research Applications

3-Bromo-5-nitro-4-(propylamino)benzonitrile is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Bromo-5-nitro-4-(propylamino)benzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the propylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 3-Bromo-5-nitro-4-(propylamino)benzonitrile include:

Properties

IUPAC Name

3-bromo-5-nitro-4-(propylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O2/c1-2-3-13-10-8(11)4-7(6-12)5-9(10)14(15)16/h4-5,13H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQUNOVYGOXVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1Br)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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